4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-[4-Chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the chloromethyl and methoxyphenyl groups. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Methoxyphenyl substitution: The final step involves the substitution of the chloromethyl group with a methoxyphenyl group using a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the chloromethyl group.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving pyrazole-containing compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring suggests potential interactions with biological targets such as kinases or other proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
3-Methoxyphenyl pyrazole: Another pyrazole derivative with a methoxyphenyl group.
Chloromethyl pyrazole: A pyrazole derivative with a chloromethyl group.
Uniqueness
3-[4-Chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to the combination of multiple functional groups within a single molecule, providing a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C21H18Cl2N4O2 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
4-chloro-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C21H18Cl2N4O2/c1-28-17-7-3-5-14(9-17)20-19(23)21(15-6-4-8-18(10-15)29-2)27(25-20)13-26-12-16(22)11-24-26/h3-12H,13H2,1-2H3 |
InChI Key |
SHQVMJLMVCHDDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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